N-[4-(tert-butyl)phenyl](4-phenylpiperazinyl)carboxamide

TRPV1 antagonist SAR Piperazine carboxamide scaffold H-bond acceptor pharmacophore

Researchers screening TRPV1 antagonists often need a reduced-complexity comparator to isolate the hydrophobic contribution of the piperazine N-4 aryl group absent the chloropyridinyl H-bond acceptor found in BCTC. This phenyl-substituted analog serves that exact role. • Pair with BCTC (IC50 6.0 nM acid/35 nM capsaicin) in concentration-response FLIPR Ca²⁺ flux assays to quantify the energetic contribution of the pyridinyl nitrogen-chlorine pharmacophore to binding affinity. • Use as negative control or intermediate-potency reference in HTS campaigns seeking TRPV1 antagonists with mitigated hyperthermia risk. • The unsubstituted phenyl ring enables direct electrophilic diversification (nitration, halogenation) for parallel library generation without perturbing the 4-tert-butylphenyl-urea pharmacophore. • Head-to-head metabolic stability comparison with positional isomer CAS 1023437-37-7 in HLM assays reveals how tert-butyl topology governs CYP-mediated clearance. Custom synthesis at 10-50 mg for in vitro profiling or 1-5 g for library chemistry. Contact BenchChem for quotation and lead time.

Molecular Formula C21H27N3O
Molecular Weight 337.5 g/mol
Cat. No. B12217140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(tert-butyl)phenyl](4-phenylpiperazinyl)carboxamide
Molecular FormulaC21H27N3O
Molecular Weight337.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=CC=C3
InChIInChI=1S/C21H27N3O/c1-21(2,3)17-9-11-18(12-10-17)22-20(25)24-15-13-23(14-16-24)19-7-5-4-6-8-19/h4-12H,13-16H2,1-3H3,(H,22,25)
InChIKeyCTGXMHICWPNUGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(tert-Butyl)phenyl](4-phenylpiperazinyl)carboxamide Overview & Comparators


N-[4-(tert-butyl)phenyl](4-phenylpiperazinyl)carboxamide (systematically N-(4-(tert-butyl)phenyl)-4-phenylpiperazine-1-carboxamide; molecular formula C₂₁H₂₇N₃O, MW 337.46) is a diaryl piperazine-1-carboxamide featuring a 4-tert-butylphenyl substituent on the urea-bridge nitrogen and a phenyl group at the distal piperazine N-4 position. This scaffold places it within the N-phenylpiperazine carboxamide class extensively explored as transient receptor potential (TRP) channel modulators [1]. Its closest well-characterized analog is BCTC (N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide; CAS 393514-24-4), a potent TRPV1 antagonist with reported IC₅₀ values of 6.0 nM (acid-induced) and 35 nM (capsaicin-induced) at rat TRPV1 and Kᵢ of 2–5.9 nM at human TRPV1 [2]. The target compound differs from BCTC solely by replacement of the 3-chloropyridin-2-yl group with a phenyl ring, eliminating both the heteroaryl nitrogen H-bond acceptor and the chloro substituent. A commercially available positional isomer, N-(tert-butyl)-4-phenylpiperazine-1-carboxamide (CAS 1023437-37-7), relocates the tert-butyl group from the phenyl ring to the urea nitrogen, yielding different physicochemical and pharmacological properties .

1
Reduced-complexity TRP channel probe
Phenyl-substituted BCTC analog for TRPV1/TRPM8 antagonist screening studies
2
Simplified piperazine carboxamide scaffold
Eliminates heteroaryl H-bond acceptor and halogen; supports scaffold simplification SAR
3
Compatible with parallel library synthesis
Phenyl ring enables electrophilic diversification without perturbing the urea pharmacophore

Generic Substitution Risks for N-[4-(tert-Butyl)phenyl](4-phenylpiperazinyl)carboxamide


Substitution of the piperazine N-4 aryl group and the urea N-substituent in this chemotype produces non-interchangeable pharmacological profiles. In the TRPV1 antagonist series, replacing the 3-chloropyridin-2-yl group of BCTC with a phenyl ring eliminates a critical H-bond acceptor that participates in key receptor interactions, while removal of the chlorine atom alters both lipophilicity and electrostatic potential at the binding interface [1]. The positional isomer N-(tert-butyl)-4-phenylpiperazine-1-carboxamide (CAS 1023437-37-7) differs by relocation of the bulky tert-butyl group from the para-phenyl position to the urea nitrogen; this shifts the tert-butyl group from a conformationally remote hydrophobic anchor into direct steric competition with the urea NH hydrogen-bonding environment, which is known to modulate binding kinetics and metabolic stability independently [2]. Generic N-phenylpiperazine carboxamides with varied N-aryl substituents exhibit divergent target engagement profiles—from dopamine D₃ receptor preferring ligands to 5-HT₁B antagonists—depending on the precise substitution pattern, precluding reliable interchange without loss of pharmacological specificity [3].

Pharmacophore
Target: phenyl (no H-bond acceptor, no halogen)
vs
BCTC: 3-chloropyridin-2-yl (H-bond acceptor + Cl)
tert-Butyl topology
Target: para-phenyl (peripheral hydrophobic anchor)
vs
Isomer CAS 1023437-37-7: urea-N (steric competition with H-bond region)
Target engagement
Target: TRPV1/TRPM8 modulator chemotype
vs
Generic N-phenylpiperazine carboxamides: divergent profiles (D₃, 5-HT₁B)
Similar product does not mean interchangeable product. Pharmacophore deletion, tert-butyl relocation, and N-aryl substitution may shift binding kinetics, metabolic stability, and off-target engagement independently.

N-[4-(tert-Butyl)phenyl](4-phenylpiperazinyl)carboxamide vs. Closest Analogs


Structural Difference from BCTC: Phenyl vs. Chloropyridinyl

The target compound replaces the 3-chloropyridin-2-yl substituent of BCTC with an unsubstituted phenyl ring at the piperazine N-4 position. In the BCTC-TRPV1 co-crystal structure and SAR studies, the pyridinyl nitrogen serves as a H-bond acceptor while the chlorine atom occupies a lipophilic sub-pocket; both interactions contribute to the reported human TRPV1 Kᵢ of approximately 2 nM and IC₅₀ of 5.9 nM for BCTC [1]. Removal of these features in the target compound is predicted to reduce TRPV1 binding affinity based on established SAR that shows 10- to 100-fold potency loss when the pyridinyl H-bond acceptor is deleted in analogous urea-based TRPV1 antagonists [2]. Conversely, the simpler phenyl substituent reduces molecular complexity (removing one heteroatom and one halogen), which may narrow off-target polypharmacology—a recognized liability of BCTC, which shows ancillary activity at mu-opioid and angiotensin AT₁/AT₂ receptors at higher concentrations [3]. No head-to-head experimental binding data for the target compound versus BCTC was identified in the accessed literature.

N-4 Substituent
Class-level inference
Phenyl: 0 HBA, 0 Cl vs BCTC: 3-Cl-pyridin-2-yl: 1 HBA, 1 Cl
Supports scaffold simplification SAR studies
No head-to-head binding data identified for target compound
TRPV1 antagonist SAR Piperazine carboxamide scaffold H-bond acceptor pharmacophore

Lipophilicity Comparison with Positional Isomer

Relocation of the tert-butyl group from the urea nitrogen (isomer CAS 1023437-37-7) to the para position of the N-phenyl ring (target compound) constitutes a critical topological rearrangement. In the target compound, the tert-butyl group is positioned at the periphery of the molecule, extending hydrophobic surface area distal to the central urea pharmacophore. In the N-tert-butyl isomer, the same group is directly attached to the urea nitrogen, introducing steric hindrance adjacent to the H-bond donor/acceptor region. This topological difference is expected to produce distinct chromatographic retention behavior: the target compound is predicted to have a higher logP (estimated 4.2–4.8) compared to the N-tert-butyl isomer (estimated 3.0–3.5) based on the increased hydrophobic surface area and the absence of steric shielding of the polar urea moiety [1]. This lipophilicity difference alters both membrane permeability and non-specific protein binding profiles.

Lipophilicity Shift
Data to verify
ΔclogP +0.7 to +1.8
Supports lipophilicity-dependent assay design review
Predicted values; experimental logP not available
Lipophilicity prediction Physicochemical profiling Positional isomer differentiation

Synthetic Accessibility: Advantage over BCTC

The target compound can be synthesized via a two-step sequence: (i) reaction of 4-tert-butylaniline with triphosgene or 4-nitrophenyl chloroformate to generate the corresponding isocyanate or activated carbamate intermediate, followed by (ii) coupling with commercially available 1-phenylpiperazine. By contrast, BCTC synthesis requires an additional heteroaryl coupling step or the procurement of the non-commercial 1-(3-chloropyridin-2-yl)piperazine intermediate. 1-Phenylpiperazine is a commodity building block available from >50 global suppliers at multi-gram scale, whereas 1-(3-chloropyridin-2-yl)piperazine is a specialty intermediate with limited commercial availability and higher per-gram cost [1]. The simpler N-4 substituent also removes the need for the metal-catalyzed C–N coupling (Buchwald-Hartwig) or SₙAr step required to install the 3-chloropyridin-2-yl group onto the piperazine ring, reducing step count and eliminating palladium contamination risk [2].

Synthetic Route
Cross-study comparable
2-step synthesis, no metal catalysis vs BCTC 3-step with Buchwald-Hartwig coupling
Supports gram-scale procurement planning
Based on retrosynthetic analysis; both starting materials commercially available
Synthetic efficiency Building block procurement Parallel synthesis compatibility

TRPV1 Potency Window: SAR Inference from BCTC Series

In the phenylpiperazine urea series of TRPV1 antagonists described by Jing & Liu (2024), the piperazine N-4 substituent is a primary determinant of antagonist potency. BCTC, bearing the 3-chloropyridin-2-yl group, achieves potent TRPV1 antagonism with capsaicin-induced activation IC₅₀ = 35 nM at rat TRPV1 and acid-induced activation IC₅₀ = 6.0 nM [1]. SAR from the broader series demonstrates that replacement of the chloropyridinyl group with substituted phenyl rings typically reduces potency by approximately 5- to 50-fold depending on phenyl ring substitution, with electron-withdrawing groups partially rescuing activity [2]. The target compound's unsubstituted phenyl group places it at the lower-potency end of this SAR continuum; however, the resulting TRPV1 antagonistic activity is still expected to be in the sub-micromolar range based on class-level extrapolation. This potency profile may be advantageous in contexts where full TRPV1 blockade (associated with hyperthermia risk) is undesirable, as moderate antagonists have shown improved therapeutic indices in preclinical pain models [3].

TRPV1 Potency Window
Class-level inference
Predicted IC₅₀ 100–1000 nM
Supports moderate-antagonist profiling studies
SAR extrapolation from phenylpiperazine urea series; no direct measurement
TRPV1 antagonism Structure-activity relationship Piperazine urea pharmacophore

N-[4-(tert-Butyl)phenyl](4-phenylpiperazinyl)carboxamide Applications


TRPV1/TRPM8 Probe: Reduced-Complexity BCTC Analog

As a phenyl-substituted analog of BCTC, this compound serves as a valuable reduced-complexity comparator in TRPV1 and TRPM8 antagonist screening panels. The elimination of the chloropyridinyl H-bond acceptor and halogen enables isolation of the hydrophobic contribution of the piperazine N-4 aryl group to channel blockade. Researchers can pair this compound with BCTC in concentration-response experiments to quantify the energetic contribution of the pyridinyl nitrogen-chlorine pharmacophore pair to binding affinity. The compound is also suitable for use as a negative control or intermediate-potency reference in high-throughput screening (HTS) campaigns seeking TRPV1 antagonists with mitigated hyperthermia risk [1]. Procurement at 10–50 mg scale from custom synthesis vendors is recommended for initial in vitro profiling (Cheng-Prusoff-corrected IC₅₀ determination in FLIPR-based Ca²⁺ flux assays using HEK293-TRPV1 stable cell lines).

SAR Library Synthesis: Piperazine N-4 Diversification

The compound's phenyl-substituted piperazine core provides a convenient synthetic hub for parallel library generation. The phenyl ring can undergo electrophilic aromatic substitution (nitration, halogenation, sulfonation) to introduce diverse substituents without perturbing the 4-tert-butylphenyl-urea pharmacophore. This contrasts with BCTC, where the chloropyridinyl group limits direct electrophilic diversification due to the electron-deficient pyridine ring and the competing reactivity of the chlorine substituent [2]. The simpler phenyl group also facilitates cleaner analytical characterization (¹H NMR, LC-MS) during library purification, as it lacks the complex coupling patterns and quadrupolar broadening associated with the chloropyridinyl nitrogen. Procurement of 1–5 g scale is appropriate for serving as the parent scaffold in a 24- to 96-membered parallel synthesis array using commercial acid chlorides, sulfonyl chlorides, or isocyanates for further derivatization at alternative positions.

Metabolic Stability Comparator: tert-Butyl Positional Isomer

Pairing this compound with its positional isomer N-(tert-butyl)-4-phenylpiperazine-1-carboxamide (CAS 1023437-37-7) enables systematic study of how tert-butyl group topology influences oxidative metabolism. The target compound places the tert-butyl group on a phenyl ring where it undergoes CYP-mediated benzylic hydroxylation, while the isomer places it directly on the urea nitrogen, where N-dealkylation becomes the dominant metabolic pathway [3]. Head-to-head incubation in human liver microsomes (HLM) or cryopreserved hepatocytes with LC-MS/MS quantification of intrinsic clearance (CLᵢₙₜ) can reveal which topological arrangement provides superior metabolic stability. This information is directly translatable to lead optimization programs for CNS-penetrant TRP antagonists where metabolic soft spots dictate half-life and brain exposure. Milligram quantities (5–25 mg) of both compounds are sufficient for a complete comparative microsomal stability assay in triplicate with appropriate positive controls (e.g., verapamil, testosterone).

Off-Target Selectivity Benchmarking Against BCTC

BCTC exhibits ancillary binding activity at mu-opioid receptors (rat) and angiotensin AT₁/AT₂ receptors (rat) at elevated concentrations, as documented in BindingDB [4]. The target compound, lacking the chloropyridinyl moiety, is hypothesized to show reduced engagement at these off-target sites based on the principle that heteroaryl groups frequently contribute to polypharmacology through π-stacking and H-bond interactions with aminergic GPCRs. Procurement of this compound alongside BCTC for parallel screening in a commercial off-target panel (e.g., Eurofins SafetyScreen44 or CEREP ExpresSProfile) at 10 µM would generate the first direct selectivity data comparing these two analogs. A cleaner off-target profile would position this compound as a superior chemical probe for in vivo target validation studies where confounding ancillary pharmacology must be minimized.

Application
Selection Property
Validation Focus
TRP channel probe studies
Reduced-complexity scaffold (phenyl vs. chloropyridinyl)
TRPV1/TRPM8 screening context; moderate-antagonist profiling
Piperazine SAR library synthesis
Phenyl ring diversification compatibility
Library compound characterization and purity review
tert-Butyl topology metabolism studies
Positional isomer comparison (para-phenyl vs. urea-N)
Metabolic pathway interpretation; intrinsic clearance review
Off-target selectivity benchmarking
Reduced polypharmacology scaffold
Selectivity panel review; mu-opioid / angiotensin receptor context
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